Methyl4-O-Methyl-D-glucuronate
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Overview
Description
Methyl 4-O-methyl-D-glucuronate is a derivative of D-glucuronic acid, a glucose derivative. This compound is characterized by the presence of a methyl group at the 4-O position of the glucuronic acid moiety. It is commonly used in biochemical and proteomics research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-O-methyl-D-glucuronate can be synthesized through various chemical and enzymatic methods. One common method involves the methylation of D-glucuronic acid using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .
Industrial Production Methods
Industrial production of Methyl 4-O-methyl-D-glucuronate often involves the use of biocatalysis. Enzymes such as α-glucuronidase and gluco-oligosaccharide oxidase are employed to convert glucuronoxylans, a component of wood and agricultural biorefineries, into Methyl 4-O-methyl-D-glucuronate. This method is preferred due to its high efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-O-methyl-D-glucuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-O-methyl-D-glucaric acid.
Reduction: Reduction reactions can convert it back to its parent glucuronic acid derivative.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: 4-O-methyl-D-glucaric acid
Reduction: D-glucuronic acid derivatives
Substitution: Various substituted glucuronic acid derivatives
Scientific Research Applications
Methyl 4-O-methyl-D-glucuronate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in liver disease and hyperlipidemia.
Mechanism of Action
The mechanism of action of Methyl 4-O-methyl-D-glucuronate involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for α-glucuronidase, leading to the release of glucuronic acid derivatives. This interaction plays a crucial role in various metabolic pathways, including the detoxification of endogenous and exogenous substances .
Comparison with Similar Compounds
Methyl 4-O-methyl-D-glucuronate can be compared with other glucuronic acid derivatives, such as:
4-O-methyl-D-glucaric acid: Similar in structure but differs in its oxidation state.
D-glucuronic acid: The parent compound, lacking the methyl group at the 4-O position.
Methyl D-glucuronate: Similar but without the additional methyl group at the 4-O position.
Conclusion
Methyl 4-O-methyl-D-glucuronate is a versatile compound with significant applications in various fields of scientific research. Its unique structural properties and reactivity make it a valuable tool in the study of carbohydrate chemistry, enzyme activity, and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2,4,5-trihydroxy-3-methoxy-6-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O7/c1-14-7(5(11)4(10)3-9)6(12)8(13)15-2/h3-7,10-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGDKKXNJBVMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(C=O)O)O)C(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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